6,7-Dimethoxy-2-aminotetraline hydrobromide

Description

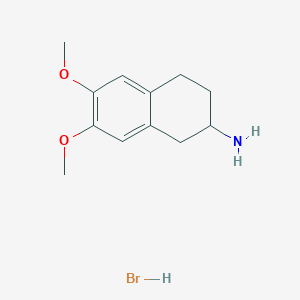

6,7-Dimethoxy-2-aminotetraline hydrobromide is a synthetic dopamine agonist characterized by a tetraline backbone substituted with methoxy groups at positions 6 and 7 and an amine group at position 2, forming a hydrobromide salt. Its structural features, including the methoxy substituents, influence lipophilicity and blood-brain barrier penetration, distinguishing it from hydroxylated analogs .

Properties

IUPAC Name |

6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.BrH/c1-14-11-6-8-3-4-10(13)5-9(8)7-12(11)15-2;/h6-7,10H,3-5,13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPUWSBWZWNOKNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CC(CCC2=C1)N)OC.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-2-aminotetraline hydrobromide typically involves the following steps:

Starting Material: The synthesis begins with 6,7-dimethoxy-1-tetralone.

Reduction: The ketone group is reduced to an alcohol using a reducing agent such as sodium borohydride.

Amination: The alcohol is then converted to an amine through a reductive amination process using ammonia or an amine source and a reducing agent like sodium cyanoborohydride.

Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the amine with hydrobromic acid.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2-aminotetraline hydrobromide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form tetrahydronaphthalene derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Tetrahydronaphthalene derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmacological Studies

6,7-Dimethoxy-2-aminotetraline hydrobromide has been studied for its potential effects on the central nervous system (CNS). Its structural similarities to other dopaminergic compounds suggest that it may act as a dopamine receptor agonist or antagonist. Research indicates that compounds with similar structures have shown promise in treating conditions such as:

- Parkinson’s Disease : By modulating dopamine levels, this compound could potentially alleviate symptoms associated with dopamine deficiency.

- Schizophrenia : Dopamine antagonists are often used in antipsychotic medications, and this compound's interactions with dopamine receptors warrant further investigation.

Synthetic Chemistry

The synthesis of this compound has been explored in various studies. The methods typically involve:

- One-Pot Synthesis : This approach simplifies the synthesis process, reducing time and costs associated with multiple reaction steps.

- High-Yield Processes : Recent patents have highlighted methods yielding over 75% purity, emphasizing the efficiency of modern synthetic techniques .

Analytical Techniques

Research involving this compound often employs advanced analytical techniques to evaluate its purity and effectiveness:

- High-Performance Liquid Chromatography (HPLC) : Utilized to assess the purity and concentration of synthesized compounds.

- Mass Spectrometry : Employed for structural elucidation and verification of molecular weight.

Case Study 1: Dopamine Receptor Interaction

A study investigated the binding affinity of various aminotetraline derivatives to dopamine receptors. The findings suggested that modifications at the 6 and 7 positions significantly influenced receptor selectivity and potency. This highlights the potential of this compound as a lead compound for developing new dopaminergic agents.

Case Study 2: Neuroprotective Effects

In animal models, compounds structurally related to this compound demonstrated neuroprotective effects against neurodegeneration induced by toxins. These studies suggest that this compound could be further evaluated for protective roles in neurodegenerative diseases.

Mechanism of Action

6,7-Dimethoxy-2-aminotetraline hydrobromide exerts its effects by binding to dopamine receptors, specifically the D1 and D2 receptor subtypes. This binding activates the receptors, leading to a cascade of intracellular signaling events that modulate neurotransmitter release and neuronal activity. The compound’s effects are mediated through the activation of adenylate cyclase and subsequent increase in cyclic AMP levels .

Comparison with Similar Compounds

Aminotetraline Derivatives

The following table compares 6,7-Dimethoxy-2-aminotetraline hydrobromide with key analogs:

| Compound Name | Substituents | Bioactivity (Dopamine Agonism) | Price (€) | Key Structural/Functional Differences |

|---|---|---|---|---|

| 6,7-Dimethoxy-2-aminotetraline HBr | 6,7-OCH₃; 2-NH₂·HBr | High D2 selectivity | 125 | Methoxy groups enhance lipophilicity |

| 5,6-Dihydroxy-2-aminotetraline HBr | 5,6-OH; 2-NH₂·HBr | Moderate D1/D2 activity | Inquire | Hydroxyl groups increase polarity |

| 6,7-Dihydroxy-2-aminotetraline HBr | 6,7-OH; 2-NH₂·HBr | High D2/D3 affinity | 125 | Reduced CNS penetration vs. methoxy |

| 6,7-Dihydroxy-N-methyl-N-propyl HBr | 6,7-OH; N-Me, N-Pr; 2-NH₂·HBr | Prolonged receptor binding | N/A | Alkyl chains alter pharmacokinetics |

Key Findings :

- Methoxy vs.

- N-Alkylation: Derivatives like 6,7-Dihydroxy-N-methyl-N-propyl-aminotetraline HBr exhibit prolonged receptor interactions due to steric and electronic effects of alkyl groups, though this modification is absent in the 6,7-dimethoxy variant .

Non-Tetraline Dopamine Agonists

- Rotigotine: A non-ergolinic dopamine agonist with a thienyl moiety. Priced at €105, it demonstrates broader receptor activation (D1–D3) but shorter half-life compared to 6,7-Dimethoxy-2-aminotetraline HBr .

- N 0734 Hydrochloride: Another tetraline-based agonist (€115) lacking methoxy groups, highlighting the critical role of 6,7-substituents in modulating selectivity .

Pharmacopeial and Commercial Relevance

- Regulatory Status: Unlike citalopram hydrobromide, which is pharmacopeial-grade with stringent purity criteria, 6,7-Dimethoxy-2-aminotetraline HBr remains a research chemical, necessitating in-house validation for analytical parameters .

- Cost Analysis: At €125, it is priced comparably to 6,7-Dihydroxy-2-aminotetraline HBr, reflecting similar synthesis complexity and demand in niche research applications .

Biological Activity

6,7-Dimethoxy-2-aminotetraline hydrobromide is a compound belonging to the aminotetralin family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a tetralin core structure with two methoxy groups at the 6 and 7 positions and an amino group at the 2 position. This configuration is crucial for its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with dopamine receptors. Research indicates that compounds within the aminotetralin class can act as agonists or antagonists depending on their structural modifications. Specifically, studies have shown that such compounds can influence dopaminergic signaling pathways, which are critical in various neurological conditions .

Antipsychotic Effects

One of the notable activities of this compound is its potential antipsychotic effect. Animal models have demonstrated that this compound may ameliorate symptoms associated with psychosis by modulating dopamine receptor activity. For instance, blonanserin, a related compound, has shown efficacy in reversing phencyclidine-induced cognitive deficits through similar mechanisms .

Neuroprotective Properties

Research has indicated that compounds in the aminotetralin class may exhibit neuroprotective effects. In vivo studies have demonstrated that these compounds can mitigate neuronal damage in models of neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .

Analgesic Effects

Preliminary studies suggest that this compound may also possess analgesic properties. Investigations into pain models indicate that it may alter nociceptive pathways, providing a basis for further exploration in pain management therapies .

Case Studies and Research Findings

Q & A

Q. What synthetic methodologies are recommended for 6,7-Dimethoxy-2-aminotetraline hydrobromide, and how can reaction conditions be systematically optimized?

Methodological Answer: Begin with bromination of 6,7-dimethoxy-2-tetralone followed by aminolysis using hydrobromic acid. Optimize parameters (temperature, solvent polarity, catalyst loading) via factorial design to identify yield-maximizing conditions . Purify via recrystallization in ethanol/water mixtures, and validate purity using HPLC (>95%) .

Q. Which spectroscopic and chromatographic techniques are essential for confirming structural integrity and purity?

Methodological Answer: Use - and -NMR to verify methoxy and tetraline backbone protons (δ 3.85–4.35 ppm for OCH and NH groups) . Pair with mass spectrometry (ESI-MS) for molecular ion confirmation. Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to quantify impurities (<2%) .

Q. How should researchers assess solubility and stability in various solvents and storage conditions?

Methodological Answer: Conduct solubility screening in DMSO, PBS (pH 7.4), and ethanol using UV-Vis spectroscopy (λ = 280 nm). For stability, incubate aliquots at 4°C, -20°C, and RT; analyze degradation via TLC every 24 hours. Store long-term under argon at -20°C to prevent hydrobromide dissociation .

Advanced Research Questions

Q. How can discrepancies between in vitro binding assays and in vivo pharmacokinetic data be systematically addressed?

Methodological Answer: Reconcile contradictions by evaluating metabolic stability (e.g., liver microsome assays for CYP450 interactions) and plasma protein binding (equilibrium dialysis). Use compartmental PK/PD modeling to correlate free drug concentrations with observed effects .

Q. What advanced strategies improve enantiomeric purity during synthesis, given the chiral center in 6,7-Dimethoxy-2-aminotetraline?

Methodological Answer: Employ asymmetric catalysis (e.g., chiral BINAP ligands) or kinetic resolution using immobilized lipases. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol eluent) .

Q. How can computational modeling predict receptor-binding interactions and guide structural modifications?

Methodological Answer: Perform molecular docking (AutoDock Vina) against dopamine D2 receptor models (PDB: 6CM4). Validate predictions with alanine-scanning mutagenesis and SPR binding assays. Use DFT calculations (B3LYP/6-31G*) to optimize substituent electronic profiles .

Q. What interdisciplinary approaches enhance understanding of the compound’s mechanism in complex biological systems?

Methodological Answer: Integrate transcriptomics (RNA-seq) to identify downstream signaling pathways and metabolomics (LC-MS) to map endogenous metabolite perturbations. Cross-validate findings with CRISPR-Cas9 knockout models to isolate target-specific effects .

Methodological Framework for Addressing Data Contradictions

- Theoretical Alignment : Anchor conflicting results to dopamine receptor theory (e.g., partial agonism vs. antagonism) to reframe hypotheses .

- Iterative Refinement : Replicate experiments under standardized conditions (e.g., cell line provenance, buffer ionic strength) to isolate variables .

- Cross-Validation : Combine orthogonal assays (e.g., radioligand binding, calcium flux) to confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.